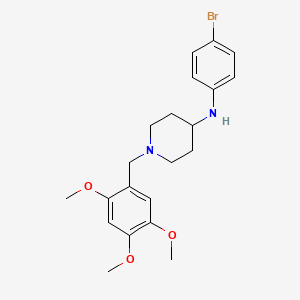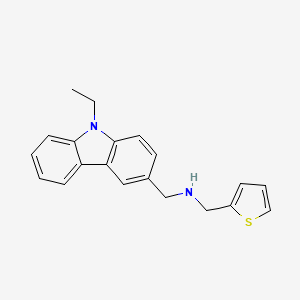![molecular formula C15H21N3O4 B12485504 1-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)propan-2-ol](/img/structure/B12485504.png)
1-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINO]PROPAN-2-OL is a complex organic compound with a unique structure that includes a methoxy group, a methyl-1,2,4-oxadiazolyl group, and a phenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINO]PROPAN-2-OL typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the methoxy group, and the coupling of the phenylmethylamino group. Common synthetic routes may involve:
Oxadiazole Formation: This step can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxy Group Introduction: This can be done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Coupling Reactions: The phenylmethylamino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINO]PROPAN-2-OL can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINO]PROPAN-2-OL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINO]PROPAN-2-OL involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-METHYL-1-(1-METHYLETHYL)BENZENE: Similar in structure but lacks the oxadiazole group.
3-METHOXY-4-METHYL-1,2,4-OXADIAZOLE: Contains the oxadiazole group but lacks the phenylmethylamino group.
Uniqueness
1-[({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINO]PROPAN-2-OL is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C15H21N3O4 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
1-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methylamino]propan-2-ol |
InChI |
InChI=1S/C15H21N3O4/c1-10(19)7-16-8-12-4-5-13(14(6-12)20-3)21-9-15-17-11(2)18-22-15/h4-6,10,16,19H,7-9H2,1-3H3 |
InChI Key |
ACOXOTMAAQZVBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCC(C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1H-benzotriazole](/img/structure/B12485429.png)


![3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3-methylphenyl)propanamide](/img/structure/B12485452.png)
![Ethyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12485460.png)
![N-(1,3-benzodioxol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12485462.png)
![N,N'-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diyldiacetamide](/img/structure/B12485471.png)
![1-{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B12485481.png)
![6-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12485487.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12485489.png)

![Ethyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485500.png)
![4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12485507.png)
